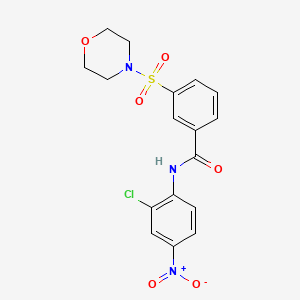

N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

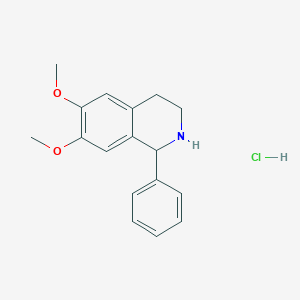

“N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide” is a chemical compound with the molecular formula C17H16ClN3O6S . It is offered by Benchchem for scientific research.

Molecular Structure Analysis

The molecular structure of “N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide” consists of a benzamide group attached to a chloro-nitrophenyl group and a morpholinosulfonyl group . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis

“N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide” has a molecular weight of 425.843 Da . More detailed physical and chemical properties may be available from specialized databases .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Modification

N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide serves as a key intermediate in the synthesis of various pharmacologically active compounds. For instance, derivatives such as 4-Chloro-N-(3-morpholinopropyl)benzamide are synthesized through multiple stages, including interactions with morpholine in the presence of a hydrogen chloride acceptor. This process is essential for producing compounds with potential antidepressant properties, highlighting the role of N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide in the development of new therapeutic agents (Donskaya et al., 2004).

Antifungal and Antimicrobial Activities

Compounds derived from N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide have been studied for their antifungal and antimicrobial properties. N-Benzoyl-N'-dialkylthiourea derivatives and their Co(III) complexes, for example, have shown promising antifungal activity against pathogens responsible for significant plant diseases, demonstrating the potential of these compounds in agricultural applications (Weiqun et al., 2005).

Structural Studies and Material Science

The structural analysis of N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide derivatives contributes to material science by providing insights into molecular conformation and stability. For instance, the study of N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfonyl)‐2‐nitrobenzamide acetonitrile solvate revealed the compound's molecular conformation and intermolecular interactions, which are crucial for understanding the material's properties and potential applications (Pang et al., 2006).

Novel Drug Development

The synthesis and characterization of novel derivatives based on N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide are pivotal in the discovery of new drugs. For example, the synthesis of Gefitinib from 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, which involves transformations and rearrangements of N-(2-chloro-4-nitrophenyl)-3-(morpholinosulfonyl)benzamide derivatives, showcases the compound's utility in developing targeted cancer therapies (Jin et al., 2005).

Wirkmechanismus

Mode of Action

It is known that the compound can undergo aminolysis . This process involves the reaction of the compound with amines, leading to the formation of new products . The exact interaction with its targets and the resulting changes are subject to ongoing research.

Biochemical Pathways

The compound is known to be used in organic synthesis , suggesting that it may interact with various biochemical pathways. The downstream effects of these interactions are yet to be determined.

Pharmacokinetics

It is known that the compound has a molar mass of 33308 g/mol . Its solubility in water and other physicochemical properties, which can impact its bioavailability, are yet to be fully explored.

Result of Action

Given its use in organic synthesis , it is likely that the compound can induce changes at the molecular level, potentially affecting cellular functions

Eigenschaften

IUPAC Name |

N-(2-chloro-4-nitrophenyl)-3-morpholin-4-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O6S/c18-15-11-13(21(23)24)4-5-16(15)19-17(22)12-2-1-3-14(10-12)28(25,26)20-6-8-27-9-7-20/h1-5,10-11H,6-9H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWKVXNLTKKYOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=C(C=C(C=C3)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2435208.png)

![N-Ethyl-N-[2-oxo-2-(3-oxo-4-propyl-1,4-diazepan-1-yl)ethyl]prop-2-enamide](/img/structure/B2435211.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-3-sulfonamide;hydrochloride](/img/structure/B2435212.png)

![3-(2-Fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2435213.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(quinolin-2-ylsulfanyl)acetamide](/img/structure/B2435214.png)

![6-chloro-N-[3-(ethylsulfanyl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2435217.png)

![Methyl 5-aminobicyclo[2.2.2]octane-2-carboxylate hcl](/img/structure/B2435219.png)

![2-(4-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2435222.png)

![ethyl 2-(1-methyl-2,4-dioxo-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)